Asc-JM-17
CAS No.: 1039760-91-2
Cat. No.: VC1953016
Molecular Formula: C28H32O6
Molecular Weight: 464.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1039760-91-2 |
---|---|
Molecular Formula | C28H32O6 |
Molecular Weight | 464.5 g/mol |
IUPAC Name | (1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione |
Standard InChI | InChI=1S/C28H32O6/c1-31-25-14-10-20(17-27(25)33-3)8-12-23(29)22(16-19-6-5-7-19)24(30)13-9-21-11-15-26(32-2)28(18-21)34-4/h8-15,17-19,22H,5-7,16H2,1-4H3/b12-8+,13-9+ |
Standard InChI Key | PJOSHEDKRPRCAE-QHKWOANTSA-N |
Isomeric SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)C(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)CC3CCC3)OC |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)C(CC2CCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)C(CC2CCC2)C(=O)C=CC3=CC(=C(C=C3)OC)OC)OC |
Introduction
Chemical Structure and Properties
ASC-JM-17 is a synthetic analog of curcumin with enhanced metabolic stability and bioavailability. Its chemical structure is defined by the molecular formula C28H32O6 and a molecular weight of 464.5501 g/mol . The compound features a cyclobutylmethyl group and two 3,4-dimethoxyphenyl moieties connected by a heptadiene-dione backbone, giving it its characteristic structure.
The IUPAC name of ASC-JM-17 is (1E,6E)-4-(cyclobutylmethyl)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione . It possesses two E/Z centers and lacks defined stereocenters, making it achiral in nature . The compound is also known by its CAS number 1039760-91-2 and UNII identifier 5VLL140BN9 .
Table 1: Physicochemical Properties of ASC-JM-17
Property | Value |
---|---|
Molecular Formula | C28H32O6 |
Molecular Weight | 464.5501 g/mol |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
E/Z Centers | 2 |
Optical Activity | None |
Hydrogen Bond Acceptors | 6 |
Rotatable Bond Count | 12 |
Topological Polar Surface Area | 71.1 Ų |
XLogP3-AA | 5.9 |
The compound's structure allows for keto-enol tautomerism, which may contribute to its biological activity and interactions with target proteins . Its relative lipophilicity, indicated by the XLogP3-AA value of 5.9, suggests reasonable membrane permeability, which is crucial for its bioavailability .
Mechanism of Action
Nrf1 and Nrf2 Pathway Activation
The primary mechanism of ASC-JM-17 involves the activation of Nuclear factor erythroid 2-related factors 1 and 2 (Nrf1 and Nrf2). These transcription factors play pivotal roles in cellular defense against oxidative stress and protein homeostasis disturbances .
When activated by ASC-JM-17, both Nrf1 and Nrf2 translocate to the nucleus and bind to antioxidant response elements (AREs) in the promoter regions of target genes. This interaction leads to increased expression of cytoprotective proteins, including proteasome subunits and antioxidant enzymes .
Specifically, ASC-JM-17 has been shown to activate cleaved, active Nrf1 in cell extracts following treatment, comparable to the effects seen with proteasome inhibition . This activation results in increased expression of proteasome components of both the 20S core (Psma4, Psmb1, and Psmb5) and the 19S regulatory particle (Psmc1 and Psmd14) .
Heat Shock Response Activation
Beyond the Nrf1/Nrf2 pathways, ASC-JM-17 also activates Heat shock factor 1 (Hsf1), a transcription factor responsible for the heat shock response . This activation leads to the increased expression of molecular chaperones, including heat shock proteins (HSPs), which assist in protein folding and prevent protein aggregation.
Research has demonstrated that Hsf1 overexpression decreases steady-state levels of full-length mutant androgen receptor in the presence of dihydrotestosterone and reduces aggregation of amino-terminal androgen receptor fragments with expanded polyglutamine tracts . This suggests that ASC-JM-17-mediated activation of Hsf1 contributes to its protective effects against polyglutamine toxicity.
Biological Activities
Enhanced Protein Degradation
One of the most significant biological activities of ASC-JM-17 is its ability to enhance the degradation of misfolded proteins, particularly those with expanded polyglutamine tracts. In studies with mutant androgen receptor (AR) responsible for spinal and bulbar muscular atrophy (SBMA), ASC-JM-17 effectively reduces steady-state levels of both normal and polyglutamine-expanded AR variants in the presence of dihydrotestosterone .
Mechanistically, ASC-JM-17 significantly reduces the half-life of polyglutamine-expanded AR compared to controls, promoting its ubiquitylation and proteasome-mediated clearance . This accelerated clearance can be blocked by specific proteasome inhibitors like epoxomicin, confirming the role of the ubiquitin-proteasome system in this process.
Antioxidant Response
Through activation of the Nrf2 pathway, ASC-JM-17 enhances cellular antioxidant capacity. The Nrf2-sMaf complex formed following ASC-JM-17 treatment activates transcription of cytoprotective genes such as heme oxygenase-1, superoxide dismutase, NAD(P)H:quinone oxidoreductase-1, and glutathione cysteine ligase .
This enhanced antioxidant response is particularly relevant in the context of neurodegenerative disorders, where oxidative stress often exacerbates disease progression. By simultaneously addressing both protein misfolding and oxidative damage, ASC-JM-17 offers a comprehensive approach to neuroprotection.
Cell Cycle Regulation
Research has also revealed that compounds structurally related to ASC-JM-17 (specifically referenced as JM-17 in some studies) can induce G0/G1 cell cycle arrest in human breast cancer cells . Treatment of MDA-MB-231 cells with JM-17 resulted in dose-dependent cell cycle arrest, accompanied by downregulation of cyclin-dependent kinase 4 (CDK4) and upregulation of p21, a cell cycle inhibitor .
Furthermore, JM-17 treatment was found to reduce androgen receptor (AR) expression in these cells and disrupt AR/CDK4 protein complexes, as demonstrated through fluorescence resonance energy transfer (FRET) activity assays . These findings suggest potential anticancer applications beyond the compound's neuroprotective effects.
Preclinical Studies
In Vitro Models
In cellular models of SBMA, ASC-JM-17 has demonstrated significant efficacy in reducing the toxicity of polyglutamine-expanded androgen receptor. Treatment with ASC-JM-17 reduced AR transcriptional activity in a luciferase-based transactivation assay and was effective at lower concentrations than related compounds such as ASC-J9 .
ASC-JM-17 was found to be effective in reducing mutant AR protein levels both in the presence and absence of ligand (dihydrotestosterone), indicating its potential utility in various disease states . The compound's ability to enhance multiple cellular protective pathways simultaneously makes it particularly effective in combating polyglutamine toxicity.
Mouse Models
The efficacy of ASC-JM-17 has also been demonstrated in a mouse model of SBMA carrying a transgene consisting of polyglutamine-expanded, full-length human AR (AR97Q). These mice typically develop disease manifestations including weight loss, muscle atrophy, and weakness at approximately 8 weeks of age .
Treatment with ASC-JM-17 led to significant amelioration of the disease phenotype, including:
-
Improved weight maintenance
-
Enhanced motor function
-
Reduced muscle atrophy
These findings in a mammalian model provide compelling evidence for ASC-JM-17's potential as a therapeutic agent for SBMA and potentially other polyglutamine disorders.
Comparison with Related Compounds
ASC-JM-17 belongs to a family of curcumin derivatives designed to overcome limitations of the parent compound, such as poor bioavailability and metabolic stability. Compared to curcumin, ASC-JM-17 activates proteasome activity at much lower concentrations and to a greater extent .
Similarly, when compared to ASC-J9, another curcumin analog, ASC-JM-17 demonstrates efficacy at lower concentrations in reducing mutant AR protein levels . ASC-JM-17 has been described as having higher metabolic stability and systemic bioavailability compared to these related compounds .
Table 3: Comparison of ASC-JM-17 with Related Compounds
Compound | Structure-Activity Relationship | Relative Potency |
---|---|---|
Curcumin | Parent compound | Lower potency in proteasome activation |
ASC-J9 | Curcumin analog | Lower potency in AR degradation |
ASC-JM-17 | Enhanced curcumin analog | Higher potency in both mechanisms |
This enhanced potency and improved pharmacokinetic properties position ASC-JM-17 as a promising lead compound for further development in various therapeutic contexts.
Future Research Directions
Several promising research directions could further advance our understanding of ASC-JM-17's therapeutic potential:
-
Optimization of dosing regimens and formulations to enhance bioavailability and target tissue penetration
-
Investigation of ASC-JM-17's efficacy in additional disease models beyond SBMA
-
Detailed pharmacokinetic and toxicological studies to support potential clinical development
-
Exploration of combination therapies with other disease-modifying agents
-
Structure-activity relationship studies to develop next-generation compounds with enhanced potency or specificity
The unique mechanism of action of ASC-JM-17, targeting multiple cellular protective pathways simultaneously, makes it an exciting prototype for a new class of therapeutic agents addressing protein misfolding disorders and potentially other conditions characterized by cellular stress.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume